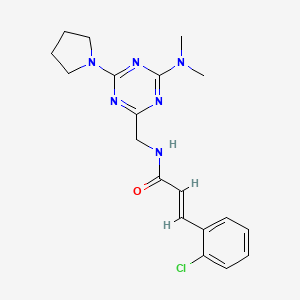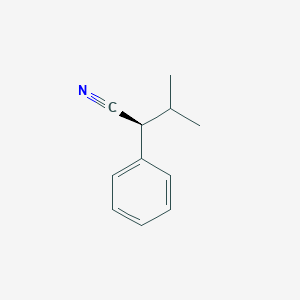![molecular formula C7H5ClN2O B2806688 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190321-61-9](/img/structure/B2806688.png)
4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is a chemical compound with the molecular formula C7H5ClN2O . It is used as an intermediate in the synthesis of the drug tofacitinib, which is used for the treatment of moderate to severe rheumatoid arthritis in adults who are intolerant or unresponsive to methotrexate . It can also be used as a biochemical reagent for life science related research .
Molecular Structure Analysis
The molecular structure of 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol has been studied using high-resolution X-ray diffraction data . The molecule has a pyrrolopyridine skeleton, with covalent N-C and C-C bonds established by (3, -1) bond critical points associated with relatively large electron densities .Physical And Chemical Properties Analysis
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol has a molecular weight of 168.58 . Its InChI code is 1S/C7H5ClN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H, (H2,9,10,11) .Aplicaciones Científicas De Investigación
Material Science and Organic Electronics
Beyond its biological applications, pyrrolo[2,3-b]pyridines find use in material science. Researchers explore their electronic properties, charge transport capabilities, and potential as organic semiconductors. The chlorinated derivative may contribute to the development of efficient organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).
These applications highlight the versatility and potential impact of 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol in various scientific domains. Keep in mind that ongoing research may uncover additional uses or refine our understanding of its properties . If you’d like more details on any specific area, feel free to ask!
Propiedades
IUPAC Name |
4-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEDZZBQLURVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2806607.png)


![4-[(4-Fluorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2806615.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2806619.png)
![1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2806620.png)
![2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2806621.png)


![[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2806627.png)
